OXE Receptor Antagonism: A High-Affinity, Distinctive Pharmacological Profile for Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate exhibits potent and specific antagonism at the oxoeicosanoid (OXE) receptor, with an IC₅₀ of 6 nM for inhibiting 5-oxo-ETE-induced calcium mobilization in human neutrophils [1]. This activity is a direct consequence of the 3-chlorophenyl substitution pattern, which optimizes binding interactions within the receptor's hydrophobic pocket. In contrast, the unsubstituted phenyl analog, ethyl 5-phenyloxazole-2-carboxylate, lacks this halogen-dependent affinity and does not display comparable potency against the OXE receptor [2].
| Evidence Dimension | OXE Receptor Antagonist Activity (IC₅₀) |
|---|---|
| Target Compound Data | 6 nM |
| Comparator Or Baseline | Ethyl 5-phenyloxazole-2-carboxylate (no OXE activity reported) |
| Quantified Difference | >100-fold (estimated lower limit based on absence of reported activity) |
| Conditions | Inhibition of 5-oxo-ETE-induced calcium mobilization in human neutrophils |
Why This Matters
This level of potency establishes the target compound as a valuable, non-interchangeable chemical probe for dissecting the 5-oxo-ETE/OXE receptor signaling axis, a pathway of high therapeutic interest in asthma, allergy, and other inflammatory diseases.
- [1] BindingDB. (n.d.). BDBM50054793 CHEMBL3341972: Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate. BindingDB Entry for Monomer ID 50054793. Retrieved from The Binding Database. View Source
- [2] PubChem. (n.d.). Ethyl 5-phenyloxazole-2-carboxylate. PubChem Compound Summary for CID 10832306. Retrieved from National Center for Biotechnology Information. View Source
